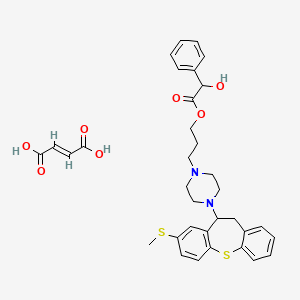
11-(4-(3-Mandeloyloxypropyl)piperazino)-2-methylthio-10,11-dihydrodibenzo(b,f)thiepin maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-(4-(3-Mandeloyloxypropyl)piperazino)-2-methylthio-10,11-dihydrodibenzo(b,f)thiepin maleate is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a piperazine ring, a mandeloyloxypropyl group, and a dibenzo(b,f)thiepin core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 11-(4-(3-Mandeloyloxypropyl)piperazino)-2-methylthio-10,11-dihydrodibenzo(b,f)thiepin maleate involves multiple steps:
Formation of the Dibenzo(b,f)thiepin Core: The dibenzo(b,f)thiepin core can be synthesized through a series of cyclization reactions starting from appropriate aromatic precursors.
Introduction of the Methylthio Group: The methylthio group is introduced via a nucleophilic substitution reaction using a suitable methylthiolating agent.
Attachment of the Piperazine Ring: The piperazine ring is attached through a nucleophilic substitution reaction, typically involving a halogenated intermediate.
Addition of the Mandeloyloxypropyl Group: The mandeloyloxypropyl group is introduced through an esterification reaction using mandelic acid and a suitable propylating agent.
Formation of the Maleate Salt: The final step involves the formation of the maleate salt by reacting the free base with maleic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
11-(4-(3-Mandeloyloxypropyl)piperazino)-2-methylthio-10,11-dihydrodibenzo(b,f)thiepin maleate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated intermediates and nucleophiles or electrophiles under appropriate conditions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Applications De Recherche Scientifique
11-(4-(3-Mandeloyloxypropyl)piperazino)-2-methylthio-10,11-dihydrodibenzo(b,f)thiepin maleate has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new therapeutic agents.
Pharmacology: Investigation of its pharmacokinetic and pharmacodynamic properties.
Biochemistry: Study of its interactions with biological macromolecules.
Industrial Chemistry: Potential use in the synthesis of other complex organic compounds.
Mécanisme D'action
The mechanism of action of 11-(4-(3-Mandeloyloxypropyl)piperazino)-2-methylthio-10,11-dihydrodibenzo(b,f)thiepin maleate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
10,11-Dihydrodibenzo(b,f)thiepin Derivatives: Compounds with similar core structures but different substituents.
Piperazine Derivatives: Compounds with piperazine rings and various functional groups.
Mandelic Acid Derivatives: Compounds containing mandelic acid moieties.
Uniqueness
11-(4-(3-Mandeloyloxypropyl)piperazino)-2-methylthio-10,11-dihydrodibenzo(b,f)thiepin maleate is unique due to its combination of a dibenzo(b,f)thiepin core, a piperazine ring, and a mandeloyloxypropyl group. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
86490-12-2 |
|---|---|
Formule moléculaire |
C34H38N2O7S2 |
Poids moléculaire |
650.8 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;3-[4-(3-methylsulfanyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]propyl 2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C30H34N2O3S2.C4H4O4/c1-36-24-12-13-28-25(21-24)26(20-23-10-5-6-11-27(23)37-28)32-17-15-31(16-18-32)14-7-19-35-30(34)29(33)22-8-3-2-4-9-22;5-3(6)1-2-4(7)8/h2-6,8-13,21,26,29,33H,7,14-20H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clé InChI |
HUYKXQYBJFDXKU-WLHGVMLRSA-N |
SMILES isomérique |
CSC1=CC2=C(C=C1)SC3=CC=CC=C3CC2N4CCN(CC4)CCCOC(=O)C(C5=CC=CC=C5)O.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
CSC1=CC2=C(C=C1)SC3=CC=CC=C3CC2N4CCN(CC4)CCCOC(=O)C(C5=CC=CC=C5)O.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















